NLS-StAx-h TFA Demonstrates 2.5- to 7.5-Fold Lower Effective Concentration Than Small-Molecule Wnt Inhibitors in Cell Viability Assays
NLS-StAx-h TFA achieves >80% reduction in viability of Wnt-dependent colorectal cancer cell lines (DLD-1, SW-480) at a concentration of 10 µM after 72 hours under normal serum conditions [1]. In contrast, the small-molecule Wnt inhibitors iCRT3 and ICG-001 require substantially higher concentrations—75 µM and 25 µM, respectively—to interfere with cell proliferation in comparable models [1]. This represents a 2.5-fold potency advantage over ICG-001 and a 7.5-fold advantage over iCRT3 at the functional cellular level.
| Evidence Dimension | Effective concentration for anti-proliferative activity in Wnt-dependent cancer cells |
|---|---|
| Target Compound Data | 10 µM; >80% viability reduction in DLD-1 and SW-480 cells at 72 h |
| Comparator Or Baseline | iCRT3: 75 µM; ICG-001: 25 µM |
| Quantified Difference | 2.5-fold lower than ICG-001; 7.5-fold lower than iCRT3 |
| Conditions | Colorectal cancer cell lines DLD-1 and SW-480; normal serum concentration; 72 h incubation |
Why This Matters
Lower effective concentration reduces off-target effects, conserves compound usage, and enables more physiologically relevant dosing in cellular assays.
- [1] Dietrich L, Rathmer B, Ewan K, Bange T, Heinrichs S, Dale TC, Schade D, Grossmann TN. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions. Cell Chem Biol. 2017 Aug 17;24(8):958-968.e5. View Source
